Aspartic acid-tyrosine-methionine-glycine-tryptophan-methionine-aspartic acid-phenylalanine amide, commonly referred to as Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, is an oligopeptide composed of eight amino acid residues. This compound plays significant roles as a human and animal metabolite, indicating its biological relevance. The sequence of amino acids in this peptide suggests potential functions in neurobiology and metabolic processes, particularly due to the presence of aromatic and sulfur-containing residues that may influence its activity and interactions in biological systems .
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is classified as an oligopeptide and a peptidyl amide. It can be derived from various biological sources, including mammalian tissues and certain invertebrates. The compound has been identified in studies related to neuropeptides and hormonal activity, suggesting its involvement in physiological processes such as growth hormone release .
The synthesis of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 can be accomplished through several methods, with solid-phase peptide synthesis (SPPS) being the most common. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating efficient synthesis with high purity yields.
The molecular formula for Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is C49H62N10O13S2. The structure features a sequence of amino acids connected by peptide bonds, with specific functional groups that contribute to its biochemical properties.
The compound can undergo various chemical reactions typical of peptides:
The synthesis process often employs protective groups that are selectively removed under specific conditions to yield the final product without unwanted side reactions.
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 likely acts through receptor-mediated pathways common to neuropeptides. Upon release into the bloodstream or synaptic cleft:
The compound exhibits properties typical of peptides:
Key chemical properties include:
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has several scientific applications:
The identification of cholecystokinin began with Ivy and Oldberg's 1928 discovery of a gallbladder-contracting substance in intestinal extracts, named "cholecystokinin" [8]. Simultaneously, Harper and Raper identified "pancreozymin" (1943), a peptide stimulating pancreatic enzyme secretion [2] . Two decades of biochemical research revealed these as a single entity when Swedish biochemists Jorpes and Mutt isolated and sequenced cholecystokinin-33 from porcine intestine, establishing the structural basis for both activities . This 33-amino acid peptide (CCK-33) contained the C-terminal octapeptide sequence that would later be identified as the bioactive core. The desulfated octapeptide variant, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂, emerged as a critical tool for distinguishing structure-activity relationships, particularly through its differential receptor binding compared to sulfated forms [4] [7]. This historical progression exemplifies how gastrointestinal endocrinology evolved from physiological observations to molecular characterization.
Table 1: Key Milestones in Cholecystokinin Research
Year | Discovery | Researchers |
---|---|---|
1903 | Evidence for blood-borne regulator of bile secretion | Wertheimer, Fleig |
1928 | Identification of cholecystokinin activity | Ivy and Oldberg |
1943 | Isolation of pancreozymin activity | Harper and Raper |
1968 | Structural characterization of CCK-33 | Jorpes and Mutt |
1970s | Synthesis of desulfated CCK-8 analog | Multiple laboratories |
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂, systematically named desulfated cholecystokinin octapeptide (CCK-8-NS), belongs to the cholecystokinin/gastrin peptide superfamily characterized by an identical C-terminal pentapeptide amide sequence (-Gly-Trp-Met-Asp-Phe-NH₂) [3] [8]. This structural homology explains its cross-reactivity with gastrin receptors, though with significantly reduced affinity compared to sulfated CCK variants. The peptide exists as an eight-amino acid derivative of the full-length cholecystokinin precursor (preprocholecystokinin, 115 amino acids) that undergoes tissue-specific post-translational processing to yield multiple bioactive forms: CCK-58, CCK-33, CCK-22, and CCK-8 [3] [8]. Unlike its sulfated counterpart (sincalide), the tyrosine residue at position 27 (from full-length CCK numbering) lacks sulfation, profoundly altering receptor binding characteristics. This molecular modification classifies it as a non-sulfated member of the CCK peptide family with the molecular formula C₄₉H₆₂N₁₀O₁₃S₂ and molecular weight of 1063.2 g/mol [1] [4] [10].
Table 2: Classification and Molecular Characteristics of CCK/Gastrin Peptides
Peptide | Length (AA) | Sulfation Status | Receptor Specificity | Molecular Weight (g/mol) |
---|---|---|---|---|
CCK-8 (sulfated) | 8 | Tyr-sulfated | Cholecystokinin A receptor > Cholecystokinin B receptor | 1143.2 |
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (desulfated) | 8 | Non-sulfated | Cholecystokinin B receptor > Cholecystokinin A receptor | 1063.2 |
Gastrin-17 | 17 | Tyr-sulfated (50%) | Cholecystokinin B receptor | 2098 |
CCK-33 | 33 | Tyr-sulfated | Cholecystokinin A receptor | 3912 |
Gastrointestinal Signaling
The desulfated octapeptide retains partial agonism at cholecystokinin B receptors (formerly gastrin receptors), which are densely expressed on gastric parietal cells and throughout the gastrointestinal mucosa [3] [9]. Through this receptor interaction, it modulates gastric acid secretion and influences gastric motility patterns. Unlike sulfated CCK-8, however, it exhibits negligible activation of cholecystokinin A receptors responsible for gallbladder contraction and pancreatic enzyme secretion [3] [8]. This selective receptor profile has made it invaluable for dissecting cholecystokinin-dependent pathways. In intestinal tissue, desulfated CCK-8 participates in enteric nervous system signaling, where it influences peristaltic reflexes through neuronal cholecystokinin B receptors [3]. Additionally, it contributes to the regulation of gastric emptying rates by modulating vagovagal reflexes via afferent pathways, though with reduced potency compared to sulfated forms [8] [9].
Neurological Signaling
Within the central nervous system, desulfated cholecystokinin octapeptide influences anxiety pathways and nociception through interactions with cerebral cholecystokinin B receptors [3] [8]. While sulfated CCK-8 predominates in brain tissue, the desulfated variant demonstrates significant activity in limbic structures including the amygdala, hippocampus, and periaqueductal gray matter [3]. Electrophysiological studies reveal its capacity to modulate GABAergic transmission in cortical regions, potentially contributing to anxiety-like behaviors at higher concentrations [3] [8]. Notably, the tetrapeptide fragment (Trp-Met-Asp-Phe-NH₂) derived from its C-terminus exhibits potent panicogenic effects in humans, supporting the role of cholecystokininergic signaling in stress responses [8]. These neurological functions operate independently of peripheral effects since the peptide cannot cross the blood-brain barrier, suggesting central synthesis and release from cortical and hypothalamic neurons [3] [8].
Table 3: Signaling Pathways Mediated by Desulfated CCK-8
Biological System | Primary Receptor | Signaling Cascade | Physiological Outcome |
---|---|---|---|
Gastric mucosa | Cholecystokinin B receptor | Gαq-PLCβ-IP₃-Ca²⁺ → PKC activation | Moderate acid secretion, Mucosal maintenance |
Enteric neurons | Cholecystokinin B receptor | Gαq-PLCβ → MAPK/ERK pathway | Altered gut motility patterns |
Brain (limbic system) | Cholecystokinin B receptor | Gαq-PLCβ → Calcineurin/NFAT pathway | Anxiety modulation, Stress response |
Vagal afferents | Cholecystokinin B receptor | Gαq-PLCβ → PYK2/Src activation | Gastric emptying regulation |
The molecular signaling mechanisms involve G-protein coupled receptor activation (predominantly Gαq), triggering phospholipase Cβ-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate to inositol trisphosphate and diacylglycerol [9]. This cascade elevates intracellular calcium and activates protein kinase C isoforms. In neuronal cells, downstream effects include mitogen-activated protein kinase activation and subsequent transcription factor phosphorylation (Elk1, CREB, c-Fos), linking acute receptor activation to longer-term neuroadaptations [3] [9]. The desulfated peptide's unique receptor binding profile enables researchers to distinguish cholecystokinin B receptor-specific effects from those mediated by cholecystokinin A receptors, providing critical insights into gastrointestinal regulation and neurological function.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0